Diethyl allylphosphonate Diethyl allylphosphonate
Brand Name: Vulcanchem
CAS No.: 1067-87-4
VCID: VC20989416
InChI: InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
SMILES: CCOP(=O)(CC=C)OCC
Molecular Formula: C7H15O3P
Molecular Weight: 178.17 g/mol

Diethyl allylphosphonate

CAS No.: 1067-87-4

Cat. No.: VC20989416

Molecular Formula: C7H15O3P

Molecular Weight: 178.17 g/mol

* For research use only. Not for human or veterinary use.

Diethyl allylphosphonate - 1067-87-4

Specification

CAS No. 1067-87-4
Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
IUPAC Name 3-diethoxyphosphorylprop-1-ene
Standard InChI InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
Standard InChI Key YPJHXRAHMUKXAE-UHFFFAOYSA-N
SMILES CCOP(=O)(CC=C)OCC
Canonical SMILES CCOP(=O)(CC=C)OCC

Introduction

Chemical Identity and Structure

Diethyl allylphosphonate is characterized by specific chemical identifiers that establish its unique identity in chemical databases and literature. The compound possesses a central phosphorus atom bonded to two ethoxy groups and an allyl group, with a phosphoryl oxygen completing the tetrahedral structure around phosphorus.

Chemical Identifiers

The following table presents the key chemical identifiers for diethyl allylphosphonate:

IdentifierValue
CAS Number1067-87-4
IUPAC NameDiethyl (prop-2-en-1-yl)phosphonate
Molecular FormulaC₇H₁₅O₃P
Molecular Weight178.17 g/mol
InChI KeyYPJHXRAHMUKXAE-UHFFFAOYSA-N
SMILESCCOP(=O)(CC=C)OCC
MDL NumberMFCD00015134

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Common Synonyms

The compound is known by several synonyms in scientific literature:

  • 3-Diethoxyphosphorylprop-1-ene

  • Allylphosphonic acid diethyl ester

  • 2-Propenyl-phosphonic acid diethyl ester

  • Diethyl (2-propenyl)phosphonate

  • Phosphonic acid, 2-propenyl-, diethyl ester

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Physical Properties

Diethyl allylphosphonate exhibits specific physical characteristics that influence its handling, storage, and application in chemical processes.

Basic Physical Properties

The following table summarizes the key physical properties of diethyl allylphosphonate:

PropertyValue
Physical StateLiquid
AppearanceClear colorless
Density1.035 g/cm³ (25°C)
Boiling Point46°C at 0.35 mmHg (lit.) / 223°C at atmospheric pressure
Flash Point224°F (106.7°C)
Refractive Indexn²⁰ᴅ 1.4340 (lit.) / 1.4325-1.4345 (20°C, 589 nm)
Vapor Pressure0.148 mmHg at 25°C / 55.2 Pa at 25°C
Surface Tension56.4-60.9 mN/m at 1g/L and 19°C

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Solubility and Partition Coefficient

The compound exhibits specific solubility characteristics that are relevant to its use in various applications:

PropertyValue
LogP1.33 at pH 7 / 2.44 (calculated)

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Chemical Properties and Reactivity

Diethyl allylphosphonate contains both phosphonate and alkene functional groups, providing diverse reactivity patterns that enable its versatility in organic synthesis.

Functional Groups

The compound contains:

  • A phosphonate group (P=O bonded to two ethoxy groups)

  • An allyl group with a terminal alkene

These functional groups allow for various transformations including olefination reactions, cross-coupling, radical additions, and hydrophosphonylation reactions.

Reactivity Patterns

The terminal alkene moiety in diethyl allylphosphonate can undergo typical alkene reactions such as:

  • Addition reactions

  • Hydrogenation

  • Cross-metathesis

  • Ring-closing metathesis (RCM)

  • Copolymerization with other monomers

The phosphonate group can participate in:

  • Horner-Wadsworth-Emmons (HWE) olefination

  • Nucleophilic substitution reactions

  • Formation of phosphonated heterocycles

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Synthesis Methods

Several synthetic routes to diethyl allylphosphonate have been reported in literature, with the most common being the Michaelis-Arbuzov reaction.

Michaelis-Arbuzov Synthesis

This approach involves the reaction of triethyl phosphite with allyl bromide:

  • A mixture of triethyl phosphite and allyl bromide is heated to approximately 71°C for 3 hours.

  • The excess allyl bromide is distilled off by heating the crude mixture to approximately 120°C for 2 hours.

  • The product is isolated by distillation.

This synthesis route typically provides diethyl allylphosphonate in high yield (>95%).

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Patented Preparation Method

A patent describes an improved preparation method for diethyl allylphosphonate as a flame retardant:

  • An organic solvent (DMF or DMAC) and triethyl phosphite are added to a reaction vessel.

  • A catalyst (CuCl or KI) and a polymerization inhibitor (hydroquinone or terephthalate diphenol) are added.

  • The temperature is raised to 130°C.

  • Allyl chloride is slowly injected below the liquid surface using a micropump over 5-7 hours.

  • After injection, the temperature is raised to 130-170°C and maintained for 4-6 hours.

  • Excess allyl chloride is recovered by distillation.

  • The solvent is removed by vacuum distillation.

  • The product is obtained with yields of 85.6-90.4%.

This method offers advantages of high product yield, normal pressure reaction, simple operation, and easy product separation and purification.

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Applications

Diethyl allylphosphonate has found applications in various fields due to its unique chemical properties and reactivity.

Organic Synthesis Applications

The compound serves as a key intermediate in several synthetic processes:

  • Enantioselective synthesis of solamin type mono-THF acetogenins

  • Ring-closing metathesis (RCM) reactions yielding oxaphospholene and oxaphosphinene heterocycles

  • Wittig coupling in the synthesis of spongistatin 2

  • Stereoselective synthesis of pentacyclic furanosteroids

  • Preparation of protected polyhydroxylated β-amino acid constituents of microsclerodermins

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Polymer Chemistry Applications

Diethyl allylphosphonate is used in:

  • Copolymerization with maleic anhydride to create phosphonated polymers

  • Development of flame-retardant materials

  • Synthesis of phosphorus-containing polymers with enhanced properties

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Flame Retardant Applications

The compound serves as a precursor in the development of halogen-free flame retardant materials with excellent mechanical properties, addressing growing environmental concerns about halogenated flame retardants.

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ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard CodesXi (Irritant)
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system and skin)
Safety PhrasesS26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany3 (Severe hazard to waters)

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Protective Equipment Requirements

The following personal protective equipment is recommended when handling this compound:

  • Eye shields

  • Full-face respirator (US)

  • Protective gloves

  • Multi-purpose combination respirator cartridge (US)

  • Type ABEK (EN14387) respirator filter

Source:

SupplierCatalog NumberPurityQuantityPrice (USD)
TCI AmericaD30691G95.0+%1 g$71.10
TCI AmericaD30695G95.0+%5 g$199.48
Thermo Scientific33611005097%5 g$84.65 (Special offer: $99.80 reduced by 15%)
Thermo Scientific33611005097%25 gNot specified
Sigma-Aldrich56541598%5 g$114
Aladdin ScientificD155796-25g>95.0% (GC)25 g$307.90

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